

Physical properties of 1-Bromo-2-chloro-3-methoxybenzene

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Compound of Interest

Compound Name: 1-Bromo-2-chloro-3-methoxybenzene

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An In-Depth Technical Guide to **1-Bromo-2-chloro-3-methoxybenzene**: Properties, Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive overview of **1-bromo-2-chloro-3-methoxybenzene**, a halogenated aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its utility is pronounced in the fields of pharmaceutical and agrochemical development. This document delineates its core physicochemical properties, proposes a detailed, mechanistically-grounded synthetic protocol, and outlines expected spectroscopic signatures for its characterization. Furthermore, it discusses its applications as a building block in modern organic synthesis, particularly in cross-coupling reactions, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile and synthetic utility.

Nomenclature and Molecular Structure

1-Bromo-2-chloro-3-methoxybenzene is a substituted anisole derivative. The precise arrangement of its functional groups on the benzene ring dictates its reactivity and physical properties.

- IUPAC Name: **1-bromo-2-chloro-3-methoxybenzene**[\[1\]](#)

- Synonyms: 3-Bromo-2-chloroanisole[1][2]
- CAS Number: 174913-11-2[1]
- Molecular Formula: C₇H₆BrClO[1]
- Molecular Weight: 221.48 g/mol [1][3]

Caption: 2D structure of **1-Bromo-2-chloro-3-methoxybenzene**.

Physicochemical Properties

The physical properties of **1-bromo-2-chloro-3-methoxybenzene** are crucial for determining appropriate reaction conditions, solvent systems, and purification methods. The data presented below are derived from public chemical databases; predicted values are noted accordingly.

Property	Value	Source
Molecular Weight	221.48 g/mol	PubChem[1]
Physical Form	Light yellow liquid	ChemicalBook[4]
Boiling Point	235.8 ± 20.0 °C (at 760 mmHg)	Predicted[3][4]
Density	1.564 ± 0.06 g/cm ³	Predicted[4]
LogP (XLogP3)	3.2	PubChem[1]

The calculated LogP value of 3.2 indicates that the compound is lipophilic and has low solubility in water, suggesting that organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran are suitable for reactions and extractions. Its high boiling point implies that purification by distillation would require reduced pressure to prevent decomposition.

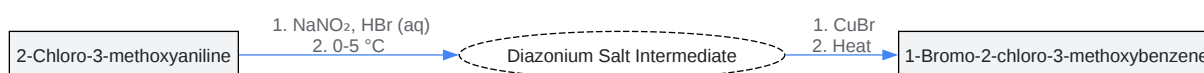
Synthesis and Purification

While specific peer-reviewed synthetic procedures for **1-bromo-2-chloro-3-methoxybenzene** are not widely published, a robust and logical pathway can be designed based on well-

established transformations in organic chemistry. A plausible route begins with the commercially available 2-chloro-3-methoxyaniline, proceeding via a Sandmeyer reaction.

Proposed Synthetic Pathway: Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an arylamine into an aryl halide via a diazonium salt intermediate. This method is highly effective for introducing halides at specific positions on an aromatic ring that are not easily accessible through direct halogenation.



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Caption: Proposed synthetic workflow for **1-bromo-2-chloro-3-methoxybenzene**.

Experimental Protocol (Theoretical)

This protocol is a self-validating system; successful formation of the diazonium salt can be qualitatively checked before proceeding, and the final product is purified to homogeneity.

Step 1: Diazotization of 2-Chloro-3-methoxyaniline

- To a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-chloro-3-methoxyaniline (1.0 eq).
- Add a 48% aqueous solution of hydrobromic acid (HBr, 3.0 eq). Cool the mixture to 0-5°C in an ice-salt bath.
 - Causality: HBr serves as both the acid catalyst and the source of the bromide counterion for the diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
- In a separate beaker, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

- Add the sodium nitrite solution dropwise to the aniline mixture, ensuring the temperature does not exceed 5°C.
 - Causality: The slow addition of sodium nitrite controls the rate of the exothermic diazotization reaction, preventing side reactions and ensuring safety.
- Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.

Step 2: Sandmeyer Bromination

- In a separate 500 mL flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (2.0 eq).
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution should be observed.
 - Causality: CuBr catalyzes the decomposition of the diazonium salt and the subsequent substitution of the diazo group with a bromide atom. The release of N₂(g) drives the reaction to completion.
- Once the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure the reaction is complete.

Step 3: Work-up and Purification

- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with 1 M NaOH (to remove excess acid) followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure **1-bromo-2-chloro-3-methoxybenzene**.

Spectroscopic Characterization (Predicted)

As experimental spectra are not readily available, the following section outlines the expected spectroscopic data based on the compound's structure. These predictions are essential for confirming the identity and purity of the synthesized material.

- ^1H NMR Spectroscopy: (400 MHz, CDCl_3)
 - The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, complex splitting (doublets of doublets or triplets) is expected.
 - A singlet integrating to 3H around δ 3.8-4.0 ppm, corresponding to the methoxy ($-\text{OCH}_3$) protons.
- ^{13}C NMR Spectroscopy: (100 MHz, CDCl_3)
 - Seven distinct signals are expected.
 - Six signals in the aromatic region (δ 110-160 ppm), with carbons attached to electronegative atoms (Br, Cl, O) appearing further downfield.
 - One signal in the aliphatic region (δ 55-60 ppm) for the methoxy carbon.
- Mass Spectrometry (EI):
 - The molecular ion (M^+) peak will exhibit a characteristic isotopic pattern due to the presence of one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$, ~1:1 ratio) and one chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$, ~3:1 ratio). This will result in a cluster of peaks at m/z 219, 221, 223, and 225.
- Infrared (IR) Spectroscopy:
 - Aromatic C-H stretching: $\sim 3050\text{-}3100\text{ cm}^{-1}$
 - C-O ether stretching (aryl-alkyl): $\sim 1250\text{ cm}^{-1}$ (strong) and $\sim 1050\text{ cm}^{-1}$
 - C-Cl stretching: $\sim 700\text{-}800\text{ cm}^{-1}$

- C-Br stretching: $\sim 550\text{-}650\text{ cm}^{-1}$

Applications in Research and Development

1-Bromo-2-chloro-3-methoxybenzene is not an end-product but a valuable building block for constructing more complex molecular architectures.

- **Cross-Coupling Reactions:** The presence of two different halogen atoms (Br and Cl) with distinct reactivities makes this compound an ideal substrate for sequential cross-coupling reactions. The C-Br bond is more reactive than the C-Cl bond in typical palladium-catalyzed reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for selective functionalization at the C1 position, followed by a subsequent reaction at the C2 position under more forcing conditions.[\[3\]](#)
- **Pharmaceutical Scaffolding:** The chloro and methoxy groups are common substituents in drug discovery.[\[5\]](#) They can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Introducing bromine provides a reactive handle for further elaboration, enabling the synthesis of diverse compound libraries for screening.[\[6\]](#)
- **Agrochemical Synthesis:** Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules, where this compound can serve as a key intermediate.[\[3\]](#)

Safety, Handling, and Storage

While specific toxicity data for **1-bromo-2-chloro-3-methoxybenzene** is limited, it should be handled with the care appropriate for halogenated aromatic compounds.

- **Hazard Identification:** Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[7\]](#)[\[8\]](#)
- **Handling:**
 - Work in a well-ventilated fume hood.[\[9\]](#)[\[10\]](#)
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[\[9\]](#)[\[10\]](#)

- Avoid inhalation of vapors and contact with skin and eyes.[11]
- Storage:
 - Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials like strong oxidizing agents.[3][7][9]
 - Room temperature storage is generally acceptable.[4]

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